molecular formula C10H4F17I B7724950 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane CAS No. 68390-33-0

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

Cat. No.: B7724950
CAS No.: 68390-33-0
M. Wt: 574.02 g/mol
InChI Key: XVKJSLBVVRCOIT-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane is a perfluorinated alkyl iodide. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane can be synthesized through the iodination of perfluorinated alkyl chains. One common method involves the reaction of perfluorinated alkyl iodides with iodine under ultraviolet light or thermal conditions. The reaction typically proceeds as follows:

CnF2n+1I+I2CnF2n+1I2\text{C}_n\text{F}_{2n+1}\text{I} + \text{I}_2 \rightarrow \text{C}_n\text{F}_{2n+1}\text{I}_2 Cn​F2n+1​I+I2​→Cn​F2n+1​I2​

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane primarily undergoes substitution reactions due to the presence of the iodine atom. Common reactions include:

    Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Radical Substitution: Under radical conditions, the iodine atom can be replaced by other radicals.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines are used under mild to moderate conditions.

    Radical Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

Major Products:

    Nucleophilic Substitution: Products include perfluorinated alkyl alcohols, nitriles, or amines.

    Radical Substitution: Products depend on the nature of the radical used in the reaction.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various perfluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty materials such as fluorinated surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane primarily involves its ability to undergo substitution reactions. The iodine atom acts as a leaving group, allowing for the introduction of various functional groups into the perfluorinated alkyl chain. This reactivity is leveraged in the synthesis of complex fluorinated molecules.

Comparison with Similar Compounds

  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-bromodecane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-chlorodecane

Comparison: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine or chlorine. This makes it more reactive in substitution reactions, allowing for a wider range of chemical transformations.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKJSLBVVRCOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062123
Record name 1-(Perfluorooctyl)-2-iodoethane
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Molecular Weight

574.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2043-53-0, 68390-33-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkyl iodides, C10-12, gamma-omega-perfluoro
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
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Record name 1-(Perfluorooctyl)-2-iodoethane
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

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